5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole: is a chemical compound with the molecular formula C6HCl2N3O2S . It is known for its unique structural properties and is used in various scientific research applications. The compound is characterized by the presence of chlorine and nitro groups attached to a benzothiadiazole ring, which imparts distinct chemical reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzothiadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like hexamethyleneimine and dimethylamine are commonly used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.
Major Products Formed:
Scientific Research Applications
5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Similar structure but lacks the chlorine substituents.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine instead of chlorine atoms.
Uniqueness: 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
15639-38-0 |
---|---|
Molecular Formula |
C6HCl2N3O2S |
Molecular Weight |
250.06 g/mol |
IUPAC Name |
5,7-dichloro-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl2N3O2S/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H |
InChI Key |
VMNSEFBKSLZAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.